![molecular formula C26H22ClN3O4 B2454220 3-(3-chlorophenyl)-8-methoxy-1-(3-methoxybenzyl)-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione CAS No. 893307-43-2](/img/no-structure.png)

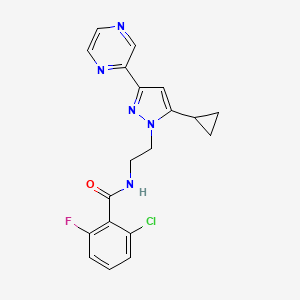

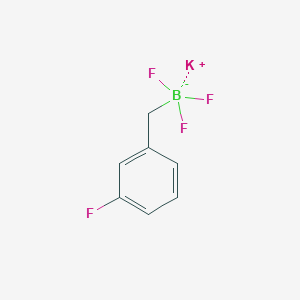

3-(3-chlorophenyl)-8-methoxy-1-(3-methoxybenzyl)-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-chlorophenyl)-8-methoxy-1-(3-methoxybenzyl)-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione is a useful research compound. Its molecular formula is C26H22ClN3O4 and its molecular weight is 475.93. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Alpha 1 Adrenoceptor Ligand Potential

A study led by Russo et al. (1991) identified pyrimido[5,4-b]indole derivatives as potent and selective alpha 1 adrenoceptor ligands, with certain compounds exhibiting high affinity and selectivity for alpha 1 receptors over other receptor types. This suggests potential applications in targeting alpha 1 adrenoceptors, which are implicated in various physiological processes (Russo et al., 1991).

Synthesis and Chemical Properties

Shestakov et al. (2009) explored the synthesis of 5H-pyrimido[5,4-b]indole derivatives using methyl 3-amino-1H-indole-2-carboxylates, leading to compounds with diverse chemical properties. This work contributes to the understanding of the chemical behavior and synthesis pathways of pyrimido[5,4-b]indole derivatives (Shestakov et al., 2009).

Potential as Hepatitis B Inhibitor

Ivashchenko et al. (2019) investigated a compound structurally similar to 3-(3-chlorophenyl)-8-methoxy-1-(3-methoxybenzyl)-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione, revealing its potential as a hepatitis B virus inhibitor. Their research included synthesis methods and molecular docking studies, indicating possible antiviral applications (Ivashchenko et al., 2019).

Antitubercular Activity Investigation

Samala et al. (2014) synthesized and evaluated analogues of a compound similar to this compound for antitubercular activity. This study highlights the potential therapeutic applications in treating tuberculosis (Samala et al., 2014).

Photochromic and Fluorescence Properties

Makarova et al. (2011) synthesized derivatives of 5H-pyrimido[5,4-b]indole, exploring their photochromic properties in solution. This suggests potential applications in material science, particularly in areas requiring light-responsive materials (Makarova et al., 2011).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3-chlorophenyl)-8-methoxy-1-(3-methoxybenzyl)-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione' involves the synthesis of the pyrimidoindole core followed by the introduction of the 3-chlorophenyl and 3-methoxybenzyl substituents.", "Starting Materials": [ "2,4-dimethoxy-6-methylpyrimidine", "3-chlorobenzaldehyde", "3-methoxybenzylamine", "ethyl acetoacetate", "sodium ethoxide", "methyl iodide", "sodium hydride", "acetic anhydride", "phosphorus oxychloride", "methanol", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Synthesis of 2,4-dimethoxy-6-methylpyrimidine by reacting 2,4-dimethoxy-5-methylpyrimidine with ethyl acetoacetate and sodium ethoxide.", "Step 2: Alkylation of 2,4-dimethoxy-6-methylpyrimidine with methyl iodide to form 2,4-dimethoxy-6-methyl-5-(methylamino)pyrimidine.", "Step 3: Synthesis of 3-chlorophenyl-2,4-dimethoxy-6-methyl-5-(methylamino)pyrimidine by reacting 2,4-dimethoxy-6-methyl-5-(methylamino)pyrimidine with 3-chlorobenzaldehyde in the presence of sodium hydride.", "Step 4: Synthesis of 3-methoxybenzyl-3-chlorophenyl-2,4-dimethoxy-6-methyl-5-(methylamino)pyrimidine by reacting 3-methoxybenzylamine with 3-chlorophenyl-2,4-dimethoxy-6-methyl-5-(methylamino)pyrimidine in the presence of acetic anhydride.", "Step 5: Synthesis of 3-(3-chlorophenyl)-8-methoxy-1-(3-methoxybenzyl)-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione by reacting 3-methoxybenzyl-3-chlorophenyl-2,4-dimethoxy-6-methyl-5-(methylamino)pyrimidine with phosphorus oxychloride and methanol, followed by treatment with hydrochloric acid, sodium bicarbonate, and sodium chloride." ] } | |

CAS RN |

893307-43-2 |

Molecular Formula |

C26H22ClN3O4 |

Molecular Weight |

475.93 |

IUPAC Name |

3-(3-chlorophenyl)-8-methoxy-1-[(3-methoxyphenyl)methyl]-5-methylpyrimido[5,4-b]indole-2,4-dione |

InChI |

InChI=1S/C26H22ClN3O4/c1-28-22-11-10-20(34-3)14-21(22)23-24(28)25(31)30(18-8-5-7-17(27)13-18)26(32)29(23)15-16-6-4-9-19(12-16)33-2/h4-14H,15H2,1-3H3 |

InChI Key |

RKKJFJYYWYQJTN-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=O)N3CC4=CC(=CC=C4)OC)C5=CC(=CC=C5)Cl |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-fluorophenyl)-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-methylpyrimidin-4(3H)-one](/img/structure/B2454138.png)

![N,N-dimethyl-N'-(2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-yl)ethane-1,2-diamine](/img/structure/B2454140.png)

![(E)-3-(but-2-en-1-yl)-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2454145.png)

![ethyl 2-(11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamido)benzoate](/img/structure/B2454147.png)

![N-(4-amino-2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide](/img/structure/B2454148.png)

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2454149.png)

![(1R,5R)-Bicyclo[3.2.0]heptane-6-one](/img/structure/B2454150.png)

![4-ethoxy-N-[4-[(4-ethoxyphenyl)sulfonylamino]naphthalen-1-yl]benzenesulfonamide](/img/structure/B2454157.png)

![N-[[4-(4-bromophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-2,5-dichlorobenzamide](/img/structure/B2454158.png)